molecular formula C27H33NO7 B11056587 Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

Dimethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

Cat. No.: B11056587
M. Wt: 483.6 g/mol
InChI Key: CHCBNBXOVYBRHA-UHFFFAOYSA-N
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Description

DIMETHYL 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxy and methyl groups: These groups can be introduced through selective functionalization reactions such as hydroxylation and methylation.

    Attachment of the 3,4-dimethoxyphenethylamino group: This step involves the formation of an amide bond between the cyclohexene derivative and 3,4-dimethoxyphenethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

DIMETHYL 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of DIMETHYL 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features.

    Mescaline: Another compound with a similar phenethylamine backbone.

    Bevantolol: A compound that includes a 3,4-dimethoxyphenethylamine moiety.

Uniqueness

DIMETHYL 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-6-HYDROXY-6-METHYL-2-PHENYL-3-CYCLOHEXENE-1,3-DICARBOXYLATE is unique due to its complex structure, which includes multiple functional groups and a cyclohexene ring. This complexity provides a wide range of potential chemical reactivity and applications that are not present in simpler compounds.

Properties

Molecular Formula

C27H33NO7

Molecular Weight

483.6 g/mol

IUPAC Name

dimethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-6-hydroxy-6-methyl-2-phenylcyclohex-3-ene-1,3-dicarboxylate

InChI

InChI=1S/C27H33NO7/c1-27(31)16-19(28-14-13-17-11-12-20(32-2)21(15-17)33-3)23(25(29)34-4)22(24(27)26(30)35-5)18-9-7-6-8-10-18/h6-12,15,22,24,28,31H,13-14,16H2,1-5H3

InChI Key

CHCBNBXOVYBRHA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(C1C(=O)OC)C2=CC=CC=C2)C(=O)OC)NCCC3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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